molecular formula C11H21N3O3 B13341492 tert-Butyl (R)-2-(methylcarbamoyl)piperazine-1-carboxylate

tert-Butyl (R)-2-(methylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B13341492
M. Wt: 243.30 g/mol
InChI Key: PRNNQLMMKGNVKQ-MRVPVSSYSA-N
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Description

tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a methylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and methyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl or methylcarbamoyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The piperazine scaffold is a privileged structure frequently found in biologically active compounds. It is present in many marketed drugs, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics . The compound’s potential biological activities make it a candidate for drug discovery and development.

Industry: In the industrial sector, tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate can be used in the production of polymers, coatings, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The piperazine ring can bind to these targets, modulating their activity and leading to therapeutic effects . The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • tert-Butyl 1-piperazinecarboxylate
  • Methylcarbamoyl piperazine derivatives
  • tert-Butyl piperazine derivatives

Comparison: tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of both tert-butyl and methylcarbamoyl groups on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it different from other piperazine derivatives. For example, tert-Butyl 1-piperazinecarboxylate lacks the methylcarbamoyl group, which may result in different reactivity and biological activity .

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m1/s1

InChI Key

PRNNQLMMKGNVKQ-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)NC

Origin of Product

United States

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